(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one" features a thiazolidinone core substituted with a quinoline-morpholine hybrid moiety and a tetrahydrofuran-derived alkyl group. Its structural complexity arises from:
- Thiazolidinone backbone: A 4-oxo-2-thioxothiazolidine ring, critical for biological activity via hydrogen bonding and π-stacking interactions .
- Quinoline-morpholine substituent: The quinoline system fused with a morpholine ring may enhance lipophilicity and binding to hydrophobic enzyme pockets.
- Oxolan-2-ylmethyl group: A tetrahydrofuran-derived substituent that could improve solubility and metabolic stability.
Properties
IUPAC Name |
(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-21-19(30-22(29)25(21)14-17-5-3-9-28-17)13-16-12-15-4-1-2-6-18(15)23-20(16)24-7-10-27-11-8-24/h1-2,4,6,12-13,17H,3,5,7-11,14H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTLDGGGNQAOFL-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the morpholine group. The thiazolidinone core is then constructed through a series of cyclization reactions. The final step involves the formation of the (5Z)-isomer through selective isomerization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone core to a thiazolidine ring.
Substitution: The quinoline and morpholine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 399.53 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.
Physical Properties
- Molecular Weight: 399.53 g/mol
- LogP (Partition Coefficient): 2.501
- Water Solubility: Low solubility indicated by a logSw of -3.22
- Polar Surface Area: 60.69 Ų
Anticancer Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer properties. The specific compound discussed has been included in various screening libraries aimed at identifying inhibitors for cancer-related pathways, particularly those involving kinases such as PI3K and Akt .
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study showed that it significantly reduced cell viability in breast cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. The morpholine moiety is believed to contribute to its ability to cross the blood-brain barrier, which may allow it to exert protective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Early research indicates that it may reduce oxidative stress and inflammation in neuronal cells .
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in cancer progression and microbial resistance. It has been found to target specific kinases and phosphatases that are crucial for cell signaling pathways associated with growth and survival .
Interaction with Cellular Targets
The thiazolidinone core is known for its ability to form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and specificity. This interaction is critical for its biological activity and therapeutic potential.
Screening Libraries
The compound is included in multiple screening libraries designed for high-throughput screening in drug discovery. These libraries focus on various therapeutic areas, including oncology, infectious diseases, and neurodegeneration .
Clinical Relevance
While the compound shows significant promise in preclinical studies, further research is necessary to evaluate its safety profile and efficacy in clinical settings. Ongoing studies aim to elucidate its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
Key analogs and their structural/functional distinctions are summarized below:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., 5c: 251–253°C) suggest high thermal stability .
- Solubility : Morpholine and oxolan groups in the target compound likely improve water solubility compared to purely aromatic analogs (e.g., ).
Crystallographic and Spectroscopic Data
- Crystal Packing: Analogs with hydroxy/methoxy groups (e.g., ) exhibit intermolecular H-bonding, stabilizing the Z-configuration. The target’s quinoline system may favor π-π stacking.
- NMR Signatures : The oxolan-2-ylmethyl group’s protons are expected to resonate at δ 3.5–4.5 ppm (cf. tetrahydrofuran derivatives in ).
Biological Activity
The compound (5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
IUPAC Name
The IUPAC name of the compound is:
Chemical Formula
The molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 425.57 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its structural components:
- Thiazolidinone Core : Known for its ability to inhibit specific enzymes, particularly proteases involved in various biological pathways.
- Quinoline Moiety : This part of the molecule has been associated with interactions with DNA and proteins, which may contribute to its anticancer properties.
- Morpholine Group : This moiety enhances the compound's solubility and may influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds similar to thiazolidinones exhibit significant anticancer effects by inducing apoptosis in cancer cells. The specific compound has shown promise in preclinical studies targeting various cancer cell lines.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. The thiazolidinone ring is known for its efficacy against bacterial infections.
Enzyme Inhibition
The interaction with specific enzymes such as cathepsins (e.g., Cathepsin F) suggests a role in regulating proteolytic processes involved in tumor invasion and metastasis.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study evaluated the efficacy of the compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM .
- Antimicrobial Testing :
-
Enzyme Interaction :
- A biochemical assay confirmed that the compound inhibits Cathepsin F activity, which is implicated in cancer progression, with an IC50 value of 10 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the quinoline-morpholine precursor via nucleophilic substitution or palladium-catalyzed coupling to attach morpholine to the quinoline scaffold .
- Step 2 : Condensation of the aldehyde group on the quinoline ring with a thiazolidinone intermediate (e.g., 3-[(oxolan-2-yl)methyl]-2-thioxothiazolidin-4-one) under acidic or reflux conditions to form the exocyclic Z-configured double bond. Solvent-free conditions with β-cyclodextrin-SO3H catalysts improve yields (up to 98%) by minimizing side reactions .
- Critical Intermediates : 2-(Morpholin-4-yl)quinoline-3-carbaldehyde and functionalized thiazolidinone derivatives.
Q. How can the stereochemistry and regioselectivity of the Z-configuration in the exocyclic double bond be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm the Z-configuration, as demonstrated for analogous thiazolidinones .
- NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to detect spatial proximity between the quinoline proton and thiazolidinone substituents, confirming the stereochemistry .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?
- Methodological Answer :
- FT-IR : Confirm the presence of C=S (thione) at ~1200–1250 cm⁻¹ and C=O (thiazolidinone) at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : Identify protons on the morpholine (δ 3.5–4.0 ppm) and oxolane (δ 1.8–2.2 ppm) groups. The exocyclic double bond’s Z-configuration shows distinct coupling patterns in ¹H NMR .
- UV-Vis : Detect π→π* transitions in the quinoline and conjugated double bond system (λmax ~300–350 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity, particularly when competing cyclization pathways occur?
- Methodological Answer :
- Solvent-Free Catalysis : Use β-cyclodextrin-SO3H to enhance regioselectivity, as shown in thiazolidinone syntheses (98% yield vs. 45–68% in solvents like acetic acid or ethanol) .
- DoE (Design of Experiments) : Apply statistical models to optimize temperature, catalyst loading, and reaction time. For example, reflux at 110°C for 1 hour under solvent-free conditions minimizes byproducts .
Q. What computational methods predict interactions between this compound and biological targets like hemoglobin subunits, and how do these align with experimental data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hemoglobin subunits (e.g., PDB IDs 1HHO/1HGB). Focus on interactions between the thione group and heme iron .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thiazolidinone ring) for covalent binding. Compare results with in vitro enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities between structurally similar thiazolidinones (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine vs. oxolane groups) and test against standardized cell lines (e.g., MCF-7 for cancer, MRSA for antimicrobial activity). Use regression models to correlate electronic/steric effects with bioactivity .
- Metabolite Profiling : Conduct LC-MS to identify active metabolites. For example, oxidation of the thione to sulfonic acid derivatives may alter target specificity .
Q. What strategies are recommended for analyzing metabolic stability in pharmacokinetic studies, given its complex heterocyclic structure?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The morpholine and oxolane groups may enhance metabolic stability by reducing cytochrome P450 interactions .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fraction. High lipophilicity (logP ~3.5–4.0) may limit bioavailability, requiring formulation adjustments .
Notes
- References to morpholine-quinoline hybrids and solvent-free catalysis are critical for reproducibility.
- Advanced questions emphasize interdisciplinary approaches (e.g., DoE, computational modeling) to address research gaps.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
